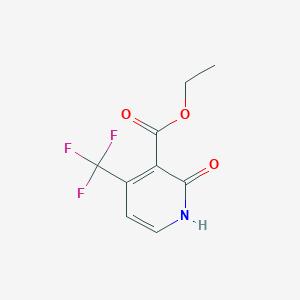

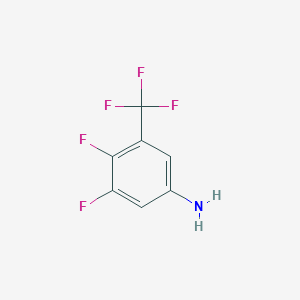

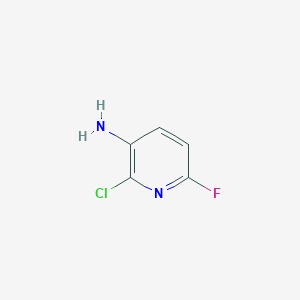

![molecular formula C7H4FNOS B1408656 2-Fluorobenzo[d]thiazol-5-ol CAS No. 1261564-25-3](/img/structure/B1408656.png)

2-Fluorobenzo[d]thiazol-5-ol

Vue d'ensemble

Description

2-Fluorobenzo[d]thiazol-5-ol is a chemical compound that is used for pharmaceutical testing . It is related to the benzothiazole family of compounds, which are known for their diverse biological activities .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole compounds have been recognized for their antioxidant properties, which involve scavenging free radicals and chelating free catalytic metals. “2-Fluorobenzo[d]thiazol-5-ol” could potentially serve as an antioxidant in various research applications due to its structural similarity to other thiazoles known for this activity .

Analgesic and Anti-inflammatory Applications

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities. Given the structural features of “2-Fluorobenzo[d]thiazol-5-ol”, it may be researched for use in pain relief and inflammation control .

Antimicrobial and Antifungal Activities

Thiazole rings are often investigated for their antimicrobial and antifungal effects. “2-Fluorobenzo[d]thiazol-5-ol” could be applied in the development of new antimicrobial agents, particularly against fungal infections .

Quorum Sensing Inhibition

Benzothiazole derivatives have been studied for their role in disrupting quorum sensing pathways in bacteria, which is crucial for controlling bacterial pathogenesis, including biofilm formation and virulence production. “2-Fluorobenzo[d]thiazol-5-ol” may find application in research aimed at bacterial communication and control .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-fluorobenzo[d]thiazol-5-ol, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Fluorobenzo[d]thiazol-5-ol.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action and stability in different environments .

Propriétés

IUPAC Name |

2-fluoro-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENCUPLVTNQFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzo[d]thiazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

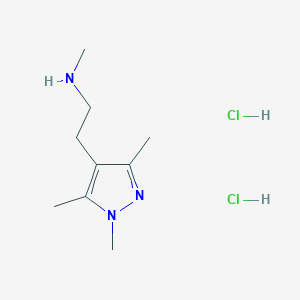

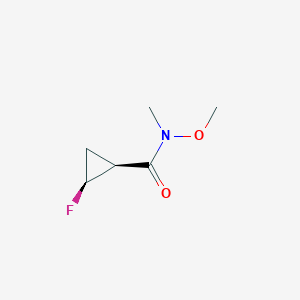

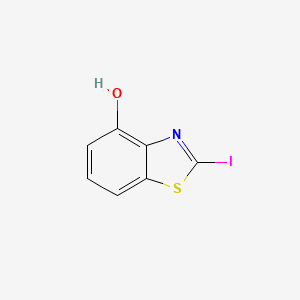

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)

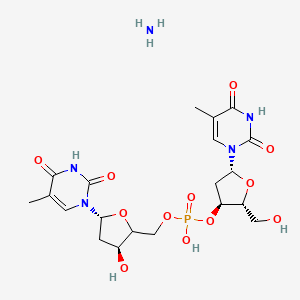

![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)

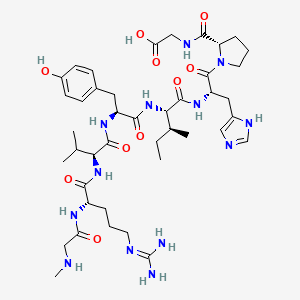

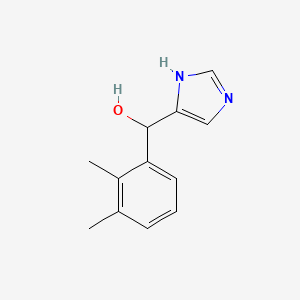

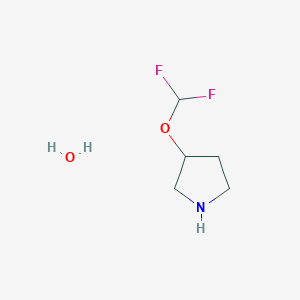

![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)